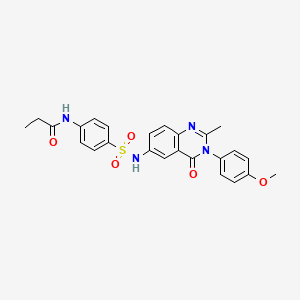

N-(4-(N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)phenyl)propionamide

Description

Properties

IUPAC Name |

N-[4-[[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]sulfamoyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O5S/c1-4-24(30)27-17-5-12-21(13-6-17)35(32,33)28-18-7-14-23-22(15-18)25(31)29(16(2)26-23)19-8-10-20(34-3)11-9-19/h5-15,28H,4H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLQWFYKTOMPKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)phenyl)propionamide typically involves multiple steps:

Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and suitable electrophiles.

Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Final Coupling: The final step involves coupling the quinazolinone intermediate with the sulfamoylphenyl derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired propionamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.

Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophiles like halogens (Cl₂, Br₂) or nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the quinazolinone core results in dihydroquinazoline derivatives.

Scientific Research Applications

N-(4-(N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)phenyl)propionamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.

Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinazolinone core is known to inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The sulfamoyl group enhances its binding affinity and specificity towards certain enzymes.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide (CAS 1574354-28-1)

- Structural Differences: Lacks the sulfamoyl linkage; the propionamide is directly attached to the quinazolinone core. Substituent at position 3: Isopropyl (propan-2-yl) vs. 4-methoxyphenyl in the target compound.

- Absence of sulfamoyl limits hydrogen-bonding interactions, possibly altering target selectivity .

Sodium 3-(4-((4-((6-((4-chloro-6-(4-nitrophenylamino)-1,3,5-triazin-2-yl)-(methyl)amino)-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl)phenoxy)(imino)methyl)phenyl)-4-oxo-2-phenyl-3,4-dihydroquinazoline-6-sulfonate

- Structural Differences :

- Contains a sulfonate (-SO₃⁻) group instead of sulfamoyl (-SO₂-NH-).

- Features a diazenyl (-N=N-) linker and a triazine ring.

- Implications :

Thienopyrimidinone and Pyrimidine Derivatives

2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

- Structural Differences: Thienopyrimidinone core replaces quinazolinone. Sulfanyl (-S-) linkage instead of sulfamoyl. 4-Nitrophenylacetamide substituent.

- Implications: Sulfanyl groups are less polar than sulfamoyl, reducing hydrogen-bonding capacity.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structural Differences :

- Pyrazolopyrimidine core with chromen-4-one and fluorophenyl groups.

- Benzenesulfonamide (-SO₂-NH₂) substituent.

- Implications :

Propionamide-Containing Compounds

3-(4-Methoxy-phenyl)-N-(4-{[3-(4-methoxy-phenyl)-propionylamino]-methyl}-benzyl)-propionamide (CAS 438618-61-2)

- Structural Differences: Symmetrical bis-propionamide structure with two 4-methoxyphenyl groups. Lacks heterocyclic cores (e.g., quinazolinone).

- Implications: Increased molecular weight (460.57 g/mol) and flexibility may reduce target specificity. Methoxy groups dominate electronic effects, contrasting with the mixed electronic profile of the target compound’s quinazolinone and sulfamoyl groups .

N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS 61086-18-8)

- Structural Differences :

- Piperidine ring instead of aromatic heterocycles.

- Methoxymethyl and phenyl groups on the piperidine nitrogen.

- Implications :

Key Structural and Functional Trends

Biological Activity

N-(4-(N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)sulfamoyl)phenyl)propionamide is a complex organic compound with potential therapeutic applications. Its biological activity has garnered attention in recent research, particularly in the context of its pharmacological properties and mechanisms of action. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound is characterized by a quinazoline core, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure includes a sulfamoyl group, which is often associated with antibacterial and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) was determined using standard protocols, revealing that:

- Bacterial Strains : The compound exhibited significant activity against Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics.

- Fungal Strains : It also demonstrated antifungal properties, inhibiting the growth of several pathogenic fungi.

| Pathogen Type | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Gram-positive | 16 | Ciprofloxacin |

| Gram-negative | 32 | Ketoconazole |

| Fungal | 8 | Fluconazole |

Anti-inflammatory Activity

The compound's anti-inflammatory potential was assessed through in vitro assays measuring cytokine production. Notable findings include:

- Inhibition of TNF-alpha and IL-6 : The compound significantly reduced the levels of these pro-inflammatory cytokines in stimulated macrophages.

- Mechanism : The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses.

Case Study 1: Efficacy Against Resistant Strains

A clinical study investigated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated a promising alternative for treating infections caused by resistant pathogens, highlighting its potential role in antibiotic stewardship.

Case Study 2: In Vivo Anti-inflammatory Effects

Another study focused on the compound's effects in animal models of inflammatory diseases. Administration resulted in a significant reduction in inflammation markers and improved clinical outcomes in models of arthritis and colitis, suggesting its therapeutic potential in chronic inflammatory conditions.

Pharmacokinetics

Pharmacokinetic studies show that the compound has favorable absorption characteristics with a half-life conducive to once-daily dosing regimens.

Toxicology

Preliminary toxicological assessments indicated low toxicity profiles at therapeutic doses, making it a candidate for further development.

Q & A

Basic: What synthetic routes are effective for preparing this compound, and what experimental parameters influence yield?

Answer:

The compound can be synthesized via a multi-step approach involving sulfonamide coupling and cyclization. A validated method for analogous sulfamoyl-containing compounds involves reacting sulfanilamide derivatives with activated carbonyl intermediates under reflux in dioxane (73% yield) . Key parameters include:

- Reagent stoichiometry: Excess oxalyl chloride (2:1 molar ratio) ensures complete activation of carboxylic acid intermediates.

- Solvent choice: Polar aprotic solvents (e.g., dioxane) enhance nucleophilic substitution at the sulfamoyl group.

- Temperature control: Reflux conditions (90–100°C) balance reaction rate and decomposition risks.

Challenges include isolating the product from byproducts like unreacted p-anisidine. Purification via recrystallization (ethanol/water) is recommended .

Basic: How can spectroscopic techniques validate the compound’s structural integrity?

Answer:

Structural confirmation requires a combination of:

- ¹H/¹³C NMR:

- Aromatic protons (δ 7.06–7.92 ppm) and methoxy groups (δ 3.81 ppm) confirm the 4-methoxyphenyl and quinazolinone moieties .

- Sulfamoyl NH protons (δ ~10–12 ppm, broad) and propionamide carbonyl (δ ~170 ppm) are critical markers.

- FTIR:

- Stretching vibrations at ~3416 cm⁻¹ (N–H), 1622 cm⁻¹ (C=O), and 1320–1150 cm⁻¹ (S=O) validate functional groups .

- Mass spectrometry: High-resolution MS (HRMS) confirms molecular weight (±2 ppm error).

Advanced: How can computational methods predict reactivity and guide synthesis optimization?

Answer:

Quantum mechanical calculations (e.g., DFT) and cheminformatics tools are critical:

- Reaction pathway modeling: Transition state analysis identifies energy barriers for sulfamoyl coupling and cyclization steps. Software like Gaussian or ORCA can optimize transition-state geometries .

- Solvent effects: COSMO-RS simulations predict solvation energies to select solvents that stabilize intermediates (e.g., dioxane over THF) .

- Property prediction: Tools like ACD/Labs Percepta estimate logP (lipophilicity) and pKa to assess bioavailability or solubility limitations .

Advanced: What experimental strategies resolve contradictions between observed and predicted spectroscopic data?

Answer:

Discrepancies (e.g., unexpected NMR shifts) require systematic validation:

- Cross-technique correlation: Compare NMR data with X-ray crystallography (if crystals are obtainable) to confirm bond angles and tautomeric forms.

- Isotopic labeling: ¹⁵N or ¹³C-labeled precursors can clarify ambiguous assignments in crowded spectral regions.

- Dynamic NMR: Variable-temperature studies distinguish conformational flexibility (e.g., rotamers) from static structural anomalies .

- DFT-NMR comparison: Compute chemical shifts using optimized geometries (B3LYP/6-311+G(d,p)) and compare with experimental data to identify misassigned peaks .

Advanced: How should researchers design assays to investigate enzyme inhibition or protein binding?

Answer:

For mechanistic studies:

- Target selection: Prioritize kinases or dehydrogenases, as quinazolinone derivatives often inhibit ATP-binding domains .

- Assay design:

- Fluorescence polarization: Monitor competitive displacement of fluorescent probes (e.g., ATP-γ-S-BODIPY).

- Microscale thermophoresis (MST): Measure binding affinity (Kd) using fluorescently labeled protein.

- Kinetic analysis: Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Controls: Include structurally similar analogs (e.g., without the sulfamoyl group) to isolate functional group contributions .

Advanced: What are the best practices for assessing compound stability under varying storage conditions?

Answer:

Stability studies should evaluate:

- Thermal degradation: TGA/DSC analysis identifies decomposition temperatures (e.g., >180°C for related sulfonamides) .

- Hydrolytic susceptibility: Incubate in buffers (pH 1–10) at 37°C for 48h; monitor via HPLC for degradation products (e.g., free sulfonic acid).

- Photostability: Expose to UV light (ICH Q1B guidelines) and track UV-Vis spectral changes.

- Long-term storage: Lyophilize and store at –80°C under argon to prevent oxidation of the methoxyphenyl group .

Advanced: How can researchers optimize regioselectivity in functionalizing the quinazolinone core?

Answer:

Regioselective modifications require:

- Directing groups: Install temporary protecting groups (e.g., Boc on the sulfamoyl nitrogen) to block undesired substitution sites.

- Metal catalysis: Pd-mediated C–H activation at the 6-position of quinazolinone (via Pd(OAc)₂/ligand systems) enables selective arylation .

- Computational guidance: Fukui function analysis identifies electron-rich sites prone to electrophilic attack (e.g., C-6 vs. C-8 positions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.